EC144 is a second-generation, synthetic small molecule inhibitor of Hsp90. It exhibits greater potency in both in vitro and in vivo settings compared to its first-generation counterpart, BIIB021. Research primarily focuses on EC144's potential as a therapeutic agent for inflammation and autoimmune diseases.
The compound belongs to the class of pyrimidine derivatives and is specifically designed for targeting biological pathways involved in cancer progression. Its structure incorporates multiple functional groups that enhance its interaction with biological targets.
The synthesis of 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol typically involves multi-step organic synthesis techniques. Key methods may include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
The molecular formula for this compound is , with a molar mass of approximately 413.9 g/mol. The structure features several notable characteristics:
The chemical reactivity of 5-(2-amino-4-chloro...) includes:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to develop derivatives with improved efficacy.
The mechanism of action for this compound primarily involves inhibition of specific protein targets associated with cancer cell proliferation and survival pathways. Notably:
Key physical and chemical properties include:
These properties are significant for understanding the compound's behavior in biological systems and its formulation as a pharmaceutical agent.
The primary applications of 5-(2-amino-4-chloro...) include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: